An In-depth Technical Guide to Methyl 4-bromo-2-chloro-6-fluorobenzoate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Methyl 4-bromo-2-chloro-6-fluorobenzoate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2-chloro-6-fluorobenzoate is a polysubstituted aromatic ester that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of halogen substituents on the benzene ring imparts specific reactivity and conformational properties, making it an attractive starting material for the synthesis of complex molecular architectures, particularly those targeting protein kinases. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its strategic applications in drug development, and essential safety information.
Core Chemical and Physical Properties
Methyl 4-bromo-2-chloro-6-fluorobenzoate, identified by its CAS Number 1321613-02-8, is a compound whose utility is defined by the interplay of its functional groups.[1][2] The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms, combined with the methyl ester, creates a scaffold with multiple reactive sites amenable to a variety of organic transformations.
Physicochemical Data Summary
While experimentally determined data for this specific molecule is not widely published, its properties can be reliably inferred from supplier data and comparison to structurally similar compounds.
| Property | Value / Description | Source |
| CAS Number | 1321613-02-8 | [1][2] |
| Molecular Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | [1][3] |
| IUPAC Name | methyl 4-bromo-2-chloro-6-fluorobenzoate | |
| Physical Form | Liquid or Colorless to Pale-yellow/Yellow-brown Solid | [1] |
| Purity | Typically ≥97-98% | [1][3] |
| Storage | Store in a dry, well-sealed container at ambient or room temperature. | [1] |
| InChI Key | MDFGLYHZCDEBLE-UHFFFAOYSA-N | [1] |
Synthesis and Reaction Mechanisms
The primary and most logical route to Methyl 4-bromo-2-chloro-6-fluorobenzoate is through the esterification of its corresponding carboxylic acid, 4-bromo-2-chloro-6-fluorobenzoic acid (CAS: 1321613-01-7).[4][5] This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed. The choice of method often depends on the scale of the reaction, the desired purity, and the available reagents.
Logical Synthesis Pathway
The synthesis follows a straightforward logic: activation of the carboxylic acid, followed by nucleophilic attack by methanol.
Caption: General workflow for the synthesis of the target ester.
Representative Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on well-established procedures for the esterification of similar halogenated benzoic acids.[6][7] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Materials:
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4-bromo-2-chloro-6-fluorobenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-bromo-2-chloro-6-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours to overnight).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (e.g., 3 times).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-bromo-2-chloro-6-fluorobenzoate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product of high purity.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of three different halogens on the benzene ring makes Methyl 4-bromo-2-chloro-6-fluorobenzoate a highly valuable intermediate. Each halogen provides a potential handle for distinct, regioselective cross-coupling reactions, allowing for the sequential and controlled introduction of different molecular fragments.
Role as a Versatile Building Block
The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. The chlorine and fluorine atoms are generally less reactive under these conditions, allowing for selective functionalization at the C4 position. The ester group can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.
Application in the Synthesis of Kinase Inhibitors
A significant application of structurally related compounds is in the synthesis of small molecule kinase inhibitors for oncology and inflammatory diseases.[8][9][10] The polysubstituted benzene core serves as a scaffold to which various pharmacophoric elements are attached, ultimately creating a molecule that can fit into the ATP-binding pocket of a target kinase.
Illustrative Reaction Workflow in Kinase Inhibitor Synthesis:
The following diagram illustrates a plausible, high-level workflow where Methyl 4-bromo-2-chloro-6-fluorobenzoate could be utilized.
Caption: A potential synthetic route utilizing the subject compound.
This workflow demonstrates how the bromo-substituent can be replaced first (e.g., via Suzuki coupling), followed by modification of the ester group to form an amide linkage, a common feature in many kinase inhibitors.[8] The remaining chloro and fluoro substituents can influence the molecule's conformation and electronic properties, or serve as sites for further late-stage functionalization.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are paramount. Methyl 4-bromo-2-chloro-6-fluorobenzoate is classified as an irritant.
GHS Hazard Information
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Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
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Hazard Statements: [1]
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other appropriate material).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Spectroscopic Data
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¹H NMR: A singlet for the methyl ester protons (likely around 3.9 ppm) and two doublets or doublet of doublets in the aromatic region for the two aromatic protons, showing coupling to the fluorine atom.
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¹³C NMR: Resonances for the ester carbonyl carbon, the methoxy carbon, and the six aromatic carbons, with characteristic C-F coupling patterns.
-
Mass Spectrometry (MS): A molecular ion peak showing a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ester (typically around 1720-1740 cm⁻¹) and bands corresponding to the C-X (halogen) and aromatic C-H stretches.
Conclusion
Methyl 4-bromo-2-chloro-6-fluorobenzoate is a high-value synthetic intermediate with significant potential in the development of novel therapeutics, particularly kinase inhibitors. Its polysubstituted nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in their synthetic campaigns.
References
- 1. METHYL 4-BROMO-2-CHLORO-6-FLUOROBENZOATE | 1321613-02-8 [sigmaaldrich.com]
- 2. Methyl 4-bromo-2-chloro-6-fluorobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 1321613-02-8 | Methyl 4-bromo-2-chloro-6-fluorobenzoate - Moldb [moldb.com]
- 4. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [chemicalbook.com]
- 5. bldpharm.com [bldpharm.com]
- 6. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Methyl 4-bromo-2-chloro-6-fluorobenzoate(1321613-02-8) 1H NMR spectrum [chemicalbook.com]
